molecular formula C12H21NO B2379418 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine CAS No. 1594730-31-0

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine

Cat. No.: B2379418
CAS No.: 1594730-31-0
M. Wt: 195.306
InChI Key: GBYMEMZZERVUEF-UHFFFAOYSA-N
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Description

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine (CAS 1594730-31-0) is a morpholine derivative with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This compound features a morpholine ring core that is sterically hindered by four methyl groups and substituted with a but-3-ynyl chain, a functional group that includes a terminal alkyne. The terminal alkyne moiety is a highly valuable and versatile handle in synthetic chemistry, particularly in metal-catalyzed coupling reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of click chemistry for the synthesis of complex molecular architectures . Researchers can leverage this compound as a key building block or ligand precursor in organic synthesis and medicinal chemistry. While specific biological data for this exact compound is limited, structural analogs in the tetramethylmorpholine family have been investigated for their potential antimicrobial properties, with hypothesized mechanisms of action that include the disruption of bacterial cell membranes . As with many membrane-targeting agents, this action can increase cell permeability, leading to cell lysis . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in vitro studies and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-ynyl-2,2,6,6-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-6-7-8-13-9-11(2,3)14-12(4,5)10-13/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMEMZZERVUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)CCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594730-31-0
Record name 4-(but-3-yn-1-yl)-2,2,6,6-tetramethylmorpholine
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Contextualization of Alkynyl Substituted Morpholine Derivatives in Organic Synthesis

Alkynyl-substituted morpholine (B109124) derivatives represent a versatile class of compounds within organic synthesis. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, provides a stable and synthetically flexible core. The introduction of an alkynyl substituent, a carbon-carbon triple bond, significantly enhances the molecular diversity and reactivity of the morpholine scaffold. This functional group serves as a reactive handle for a multitude of chemical transformations, including click chemistry, transition-metal-catalyzed cross-coupling reactions, and various cycloaddition reactions.

The synthesis of substituted morpholines can be achieved through various strategies, often starting from vicinal amino alcohols or through multi-step sequences involving cyclization reactions. researchgate.net For instance, palladium-catalyzed carboamination reactions have been employed to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The presence of the alkynyl group opens up avenues for creating more complex molecular architectures, making these derivatives valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

Rationale for Investigating 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine

The specific structural features of 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine provide a compelling rationale for its investigation. The tetramethyl substitution at the 2 and 6 positions of the morpholine (B109124) ring introduces steric hindrance, which can influence the molecule's conformational preferences and reactivity. This steric shielding can also enhance the stability of the compound and any reactive intermediates derived from it.

The butynyl group at the 4-position (the nitrogen atom) provides a terminal alkyne. This functionality is particularly valuable for applications in bioorthogonal chemistry and materials science. The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation of the morpholine unit to other molecules. Furthermore, the combination of the sterically hindered morpholine and the reactive alkyne makes this compound a unique building block for creating novel polymers and functional materials with tailored properties.

Below is a table summarizing the key structural features of this compound and their potential implications:

Structural FeaturePotential Implication in Research
Morpholine Core Provides a stable, six-membered heterocyclic scaffold.
2,2,6,6-Tetramethyl Substitution Introduces steric hindrance, influencing reactivity and stability.
N-But-3-ynyl Group Offers a terminal alkyne for "click" chemistry and other transformations.

Overview of Research Trajectories for Novel Heterocyclic Compounds

Historical and Current Approaches to Morpholine Functionalization

The functionalization of the nitrogen atom in the morpholine ring is a well-established transformation in organic synthesis. Historically, simple N-alkylation reactions using alkyl halides have been a common method. However, the introduction of an unsaturated group like an alkynyl moiety, especially a terminal one, requires more specialized approaches. Early methods for N-alkynylation often involved harsh reaction conditions and the use of strong bases, which could be incompatible with sensitive functional groups.

Current approaches have shifted towards transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. The direct C-N bond formation between a secondary amine, such as 2,2,6,6-tetramethylmorpholine (B2722590), and an alkynyl partner is a key strategy. These modern methods provide a more efficient and versatile route to N-alkynyl heterocycles.

Advanced Strategies for Alkyne Introduction onto Heterocyclic Scaffolds

The introduction of an alkyne group onto a nitrogen-containing heterocycle can be achieved through various advanced synthetic strategies. These methods are designed to overcome the challenges associated with the direct N-alkynylation of secondary amines, such as steric hindrance and the need for specific activation of the alkyne.

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed C-H alkynylation is more commonly applied to electron-rich heterocycles at a carbon position, analogous N-H alkynylation methodologies can be envisaged. nih.govscilit.com A plausible approach for the synthesis of this compound would involve the coupling of 2,2,6,6-tetramethylmorpholine with a suitable 4-carbon alkynyl partner, such as 1-bromo-3-butyne or 1-iodo-3-butyne.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst System (Example)Product
2,2,6,6-Tetramethylmorpholine1-Bromo-3-butynePd(OAc)₂, Ligand (e.g., a phosphine), BaseThis compound

Copper-catalyzed reactions represent a significant and often more economical alternative to palladium-based systems for N-alkynylation. researchgate.netacs.org The copper-catalyzed coupling of terminal alkynes with amines, often referred to as a type of A³ coupling (aldehyde-alkyne-amine) or a direct N-alkynylation, is a well-established method. mdpi.comresearchgate.net For the synthesis of this compound, this would involve the reaction of 2,2,6,6-tetramethylmorpholine with 3-butyn-1-ol (B147353) followed by further modification, or more directly with a protected or activated form of 1,3-butadiyne, though selectivity could be an issue. A more straightforward approach would be the direct coupling with a terminal alkyne like 1-butyne, although this would result in a different isomer. To obtain the target compound, a haloalkyne would be a more suitable coupling partner in a copper-catalyzed system.

Iron-catalyzed methods have also emerged for the synthesis of N-alkynyl amides using 1-bromoalkynes, presenting another potential avenue for this transformation. nih.gov Furthermore, transition-metal-free approaches for the synthesis of N-alkynyl amides have been reported, which could potentially be adapted for the synthesis of N-alkynyl amines. nih.gov

Table 2: Potential Copper-Catalyzed Alkynylation Reaction

Reactant 1Reactant 2Catalyst System (Example)Product
2,2,6,6-Tetramethylmorpholine1-Bromo-3-butyneCuI, Ligand (e.g., a diamine), BaseThis compound

Chemo- and Regioselectivity Considerations in this compound Synthesis

In the synthesis of this compound, chemoselectivity would be a key consideration if other reactive functional groups were present in the starting materials. For instance, if the butynyl partner contained other reactive sites, the catalyst and conditions would need to be chosen to favor N-alkynylation over other potential side reactions.

Regioselectivity is a critical factor when using an unsymmetrical alkyne. In the case of the but-3-ynyl group, the reaction must selectively occur at the nitrogen atom of the morpholine and the sp-hybridized carbon of the alkyne. With a terminal alkyne, the reaction with a secondary amine is generally regioselective for the formation of the N-C(sp) bond. The steric hindrance of the 2,2,6,6-tetramethylmorpholine could influence the regioselectivity if an internal alkyne with two electronically different termini were used, though this is not the case for the target molecule.

Mechanistic Investigations of this compound Formation Reactions

The mechanism of N-alkynylation reactions is highly dependent on the catalytic system employed. For palladium-catalyzed cross-coupling reactions, the mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

In copper-catalyzed N-alkynylation with a terminal alkyne, the mechanism is thought to involve the formation of a copper acetylide intermediate. This species then reacts with the amine, possibly through a ligand-exchange and reductive elimination pathway, or via an oxidative addition-reductive elimination cycle if a higher oxidation state of copper is involved. Mechanistic studies, including computational and experimental approaches, have been conducted on similar systems to elucidate the precise steps and intermediates. acs.orgresearchgate.net These studies help in optimizing reaction conditions and expanding the substrate scope of these valuable transformations.

Reactivity of the Terminal Alkyne Moiety in this compound

The but-3-ynyl group provides a reactive terminal alkyne, a versatile functional group in organic synthesis. Its reactivity is centered on the carbon-carbon triple bond and the weakly acidic terminal proton, enabling a variety of addition and coupling reactions.

The terminal alkyne of this compound is an ideal substrate for [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently produces high yields. organic-chemistry.org

In a typical CuAAC reaction, this compound would be reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate. The product is a stable triazole ring linking the morpholine derivative to the R-group from the azide. While the bulky tetramethylmorpholine group introduces steric hindrance, click reactions are known to be resilient and effective even with sterically demanding substrates. mdpi.com

Table 1: Representative CuAAC Click Chemistry Reactions

EntryAzide ReactantCatalyst SystemSolventExpected Product
1Benzyl azideCuSO₄ / Sodium Ascorbatet-BuOH/H₂O1-Benzyl-4-((2,2,6,6-tetramethylmorpholin-4-yl)methyl)-1H-1,2,3-triazole
2Azidoacetic acidCuIDMF2-(4-((2,2,6,6-Tetramethylmorpholin-4-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
31-Azido-4-nitrobenzene[Cu(PPh₃)₃Br]Toluene4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,2,6,6-tetramethylmorpholine

The terminal alkyne can undergo hydration, typically catalyzed by acid and mercury(II) salts, to form a ketone. The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond yields an unstable enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For this compound, this transformation would result in the formation of a methyl ketone.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, is an atom-economical method to synthesize enamines and imines. frontiersin.org This reaction often requires metal catalysts, such as gold or ruthenium complexes, to proceed efficiently. The intermolecular hydroamination of this compound with a primary amine (R-NH₂) would likely yield an imine after tautomerization of the initial enamine product. frontiersin.org

Table 2: Predicted Hydration and Hydroamination Products

ReactionReagentsCatalystExpected Intermediate/Product
HydrationH₂OH₂SO₄, HgSO₄4-(2,2,6,6-Tetramethylmorpholin-4-yl)butan-2-one
HydroaminationAniline[AuCl(IPr)]/AgOTfN-(4-(2,2,6,6-Tetramethylmorpholin-4-yl)butan-2-ylidene)aniline

The terminal alkyne is a key participant in various metal-mediated cross-coupling reactions, with the Sonogashira coupling being a prominent example. wikipedia.orggold-chemistry.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This transformation is highly valuable for synthesizing conjugated enynes and aryl alkynes. gold-chemistry.org The reaction of this compound with various halides under Sonogashira conditions would yield complex molecules where the morpholine moiety is connected to an aromatic or vinylic system through a rigid alkyne linker.

Table 3: Exemplary Sonogashira Coupling Reactions

EntryHalideCatalyst SystemBaseExpected Product
1IodobenzenePd(PPh₃)₄ / CuITriethylamine4-(4-Phenylbut-3-ynyl)-2,2,6,6-tetramethylmorpholine
24-BromopyridinePdCl₂(PPh₃)₂ / CuIDiisopropylamine4-(4-(Pyridin-4-yl)but-3-ynyl)-2,2,6,6-tetramethylmorpholine
3Vinyl bromidePd(OAc)₂ / PPh₃ / CuITriethylamine4-(Hex-1-en-5-ynyl)-2,2,6,6-tetramethylmorpholine

Reactivity of the Morpholine Nitrogen in this compound

The nitrogen atom in the 2,2,6,6-tetramethylmorpholine ring is a tertiary amine. Its reactivity as a nucleophile and a base is significantly tempered by the steric hindrance imposed by the four adjacent methyl groups. This steric shielding makes reactions at the nitrogen center more challenging compared to unhindered tertiary amines.

N-alkylation of tertiary amines is a standard transformation. However, for the nitrogen in this compound, the reaction rate is expected to be slow due to steric hindrance. Alkylation with primary alkyl halides would eventually proceed, but would require more forcing conditions than for less hindered amines.

Acylation of the nitrogen is even more challenging. Studies on the closely related 2,2,6,6-tetramethylpiperidine (B32323) show that attempts to acylate the nitrogen with reagents like acetyl chloride or phosgene (B1210022) under standard conditions can fail or even lead to ring-opening byproducts. rsc.org Therefore, direct acylation of the nitrogen atom in this compound is expected to be difficult and may require specialized reagents or conditions to avoid undesired side reactions.

Quaternization of the morpholine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This classic Sₙ2 reaction is known as the Menshutkin reaction. wikipedia.org The reaction converts the neutral tertiary amine into a permanently charged cationic species. wikipedia.org

For this compound, the rate of the Menshutkin reaction is influenced by several factors: the reactivity of the alkyl halide (I > Br > Cl), the polarity of the solvent (polar solvents accelerate the reaction by stabilizing the charged transition state), and the significant steric hindrance around the nitrogen atom. wikipedia.orgnih.govresearchgate.net Despite the steric bulk, quaternization is feasible, though it may require elevated temperatures or longer reaction times.

Table 4: Representative Quaternization Reactions (Menshutkin Reaction)

EntryAlkylating AgentSolventExpected Product (Quaternary Ammonium Salt)
1Methyl iodideAcetonitrile4-(But-3-ynyl)-2,2,6,6-tetramethyl-4-methylmorpholin-4-ium iodide
2Ethyl bromideMethanol4-(But-3-ynyl)-4-ethyl-2,2,6,6-tetramethylmorpholin-4-ium bromide
3Benzyl chlorideDMF4-Benzyl-4-(but-3-ynyl)-2,2,6,6-tetramethylmorpholin-4-ium chloride

Investigations into the Steric and Electronic Influence of the Tetramethyl Groups in this compound on Reactivity

While direct experimental studies on the reactivity of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be extrapolated from the well-established principles of steric and electronic effects, primarily by examining analogous sterically hindered amines such as 2,2,6,6-tetramethylpiperidine (TMP) and the parent 2,2,6,6-tetramethylmorpholine scaffold. The four methyl groups positioned at the C2 and C6 carbons of the morpholine ring exert a profound influence on the molecule's reactivity, particularly at the nitrogen atom.

Steric Hindrance:

The most significant factor governing the reactivity of the morpholine nitrogen in this compound is the pronounced steric hindrance imposed by the four methyl groups. These groups effectively form a protective shield around the nitrogen atom, physically obstructing the approach of reactants. This steric bulk dramatically reduces the nucleophilicity of the nitrogen, making it a very poor participant in reactions that require a nucleophilic attack, such as SN2 alkylations.

In the context of N-alkylation of morpholines, for instance, studies have shown that bulky substituents can significantly lower reaction conversion and selectivity. researchgate.net The presence of bulky groups near the amine nitrogen can, however, be advantageous in promoting monoalkylation over dialkylation by preventing further reaction once a single substituent has been added. chemrxiv.org This principle suggests that while the nitrogen of this compound would be difficult to react with electrophiles, it would likely favor single substitutions if a reaction were to occur.

The table below illustrates the impact of steric hindrance on the accessibility of the nitrogen lone pair, comparing the parent morpholine with its tetramethyl-substituted derivative.

CompoundSubstituents at C2, C6Nitrogen AccessibilityExpected Nucleophilicity
MorpholineNoneHighHigh
2,2,6,6-TetramethylmorpholineFour Methyl GroupsLowVery Low

This table provides a qualitative comparison based on established principles of steric hindrance.

Electronic Effects:

In addition to steric effects, the electronic properties of the morpholine ring also play a crucial role. The oxygen atom in the morpholine ring exerts a significant electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity. nih.gov Compared to its carbocyclic analog, 2,2,6,6-tetramethylpiperidine, the nitrogen in 2,2,6,6-tetramethylmorpholine is inherently less reactive due to this electronic influence. nih.gov

The combination of this electron-withdrawing effect with the severe steric hindrance of the tetramethyl groups results in the nitrogen atom of this compound being exceptionally non-nucleophilic. This characteristic makes the compound a useful non-nucleophilic base in certain synthetic applications, where it can deprotonate acidic substrates without interfering with electrophilic centers.

The following table compares the basicity of related cyclic amines, highlighting the electronic influence of the oxygen atom.

CompoundpKa of Conjugate AcidKey Electronic Feature
Piperidine~11.2No strong inductive effects
Morpholine~8.4-I effect from oxygen
2,2,6,6-Tetramethylpiperidine~11.3+I effect from methyl groups
2,2,6,6-Tetramethylmorpholine(Not widely reported, but expected to be significantly lower than TMP)-I effect from oxygen, +I from methyl groups

pKa values are approximate and can vary with conditions. The value for 2,2,6,6-tetramethylmorpholine is an educated estimation based on structural analogy.

Influence on the Butynyl Side Chain:

The steric and electronic effects of the tetramethyl groups are primarily localized to the morpholine ring and the nitrogen atom. The but-3-ynyl side chain is attached to the nitrogen, and its reactivity is largely independent of the steric hindrance around the nitrogen. The terminal alkyne of the but-3-ynyl group is a versatile functional handle for a variety of chemical transformations, including:

Deprotonation and subsequent reaction with electrophiles: The terminal proton of the alkyne is acidic and can be removed by a strong base to form an acetylide, which can then react with various electrophiles.

Hydration: The alkyne can undergo hydration to form a ketone.

Reduction: The triple bond can be reduced to a double bond or a single bond.

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling.

The non-nucleophilic nature of the tetramethylmorpholine nitrogen is advantageous in this context, as it is unlikely to interfere with reactions targeting the butynyl group. The primary influence of the tetramethylmorpholine moiety on the butynyl group's reactivity would be a minor inductive effect transmitted through the nitrogen and the methylene (B1212753) spacer, which is generally considered to have a minimal impact on the reactivity of the terminal alkyne.

Applications of 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine As a Synthetic Building Block

Utilization in the Construction of Complex Molecular Architectures

The terminal alkyne of 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine serves as a reactive handle for the construction of intricate molecular frameworks through various carbon-carbon bond-forming reactions. One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgacs.orglibretexts.orgorganic-chemistry.org In this reaction, the terminal alkyne couples with aryl or vinyl halides to form substituted alkynes. The steric hindrance provided by the tetramethylmorpholine group can play a crucial role in directing the coupling to occur specifically at the terminal position of the butynyl chain, preventing side reactions.

Another powerful method for building complex architectures is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097). The resulting triazole linker is stable and can be used to connect the tetramethylmorpholine moiety to other molecular fragments, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Reaction Type Reactant Catalyst/Reagents Product Type
Sonogashira CouplingAryl Halide (e.g., Iodobenzene)Pd catalyst, Cu(I) cocatalyst, Amine baseAryl-substituted alkyne
Azide-Alkyne CycloadditionOrganic Azide (e.g., Benzyl azide)Cu(I) catalyst1,4-disubstituted 1,2,3-triazole
Cadiot-Chodkiewicz CouplingTerminal Alkyne (e.g., Phenylacetylene)Cu(I) salt, Amine baseUnsymmetrical diacetylene

Role in the Synthesis of Functionalized Organic Materials Precursors

The unique properties of this compound make it an attractive monomer for the synthesis of functionalized polymers. The presence of the alkyne group allows for polymerization through various methods, including transition metal-catalyzed polymerization and ring-opening metathesis polymerization (ROMP) of cyclic monomers derived from it. oborolabs.commdpi.comnih.govresearchgate.net The resulting polymers would incorporate the bulky and rigid tetramethylmorpholine unit into their backbone or as pendant groups.

These incorporated morpholine (B109124) moieties can impart specific properties to the polymer, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. Such polymers could find applications as specialty coatings, membranes, or as scaffolds for catalysts. For example, polymerization of this compound could lead to polyacetylene derivatives with interesting optical and electronic properties.

Furthermore, the terminal alkyne can be used to functionalize surfaces or other materials. By grafting this molecule onto a solid support, the tetramethylmorpholine group can be introduced to modify the surface properties, for instance, to create a hydrophobic or a metal-chelating surface.

Polymerization Method Monomer Resulting Polymer Structure Potential Application
Alkyne PolymerizationThis compoundPolyacetylene with pendant tetramethylmorpholine groupsConductive polymers, optical materials
Post-polymerization ModificationPolymer with azide groupsGrafting of the alkyne via CuAACFunctionalized polymer surfaces

Derivatization Strategies for Expanding the Chemical Space around this compound

The reactivity of the terminal alkyne offers numerous possibilities for derivatization, allowing for the exploration of a wider chemical space around the core structure of this compound. These derivatization strategies can introduce new functional groups and molecular complexity.

One important derivatization is the hydroamination reaction, where an N-H bond of an amine adds across the carbon-carbon triple bond. researchgate.netnih.govsciepub.commdpi.comfrontiersin.org This can be catalyzed by various transition metals and can lead to the formation of enamines or imines, which are valuable synthetic intermediates. The regioselectivity of this addition can be influenced by the steric bulk of the tetramethylmorpholine group.

Other derivatization reactions include:

Hydration: The addition of water across the alkyne, typically catalyzed by mercury or gold salts, to yield a ketone.

Hydroboration-oxidation: A two-step process that results in the anti-Markovnikov addition of water across the alkyne to form an aldehyde.

Mannich reaction: A three-component reaction involving the alkyne, an aldehyde (like formaldehyde), and a secondary amine to produce propargylamines.

These derivatization reactions can be used to introduce a variety of functional groups, significantly increasing the synthetic utility of this compound as a versatile building block.

Derivatization Reaction Reagents Functional Group Introduced
HydroaminationSecondary Amine, Metal CatalystEnamine or Imine
HydrationH₂O, HgSO₄/H₂SO₄Ketone
Hydroboration-Oxidation1. BH₃, 2. H₂O₂, NaOHAldehyde
Mannich ReactionFormaldehyde, Secondary AminePropargylamine

Advanced Spectroscopic and Structural Elucidation of 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine, with a molecular formula of C₁₂H₂₁NO, the calculated exact mass of the molecular ion [M]⁺ is 195.1623 u. The observation of this ion in a high-resolution mass spectrum would provide strong evidence for the compound's identity.

Further structural information can be gleaned from the fragmentation pattern in the mass spectrum. The tetramethylmorpholine ring is expected to be a stable fragment. Key fragmentation pathways would likely involve the cleavage of the butynyl side chain. Predicted fragmentation patterns are detailed in the table below.

Predicted Fragment IonMolecular FormulaCalculated Exact Mass (u)Plausible Origin
[M]⁺C₁₂H₂₁NO⁺195.1623Molecular Ion
[M-CH₃]⁺C₁₁H₁₈NO⁺180.1388Loss of a methyl group from the tetramethylmorpholine ring
[M-C₄H₅]⁺C₈H₁₆NO⁺142.1232Cleavage of the butynyl group
[C₄H₅]⁺C₄H₅⁺53.0391Butynyl cation

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar N-substituted morpholine (B109124) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tetramethylmorpholine ring and the butynyl side chain. The four methyl groups on the morpholine ring are expected to be chemically equivalent, giving rise to a single, intense singlet. The methylene (B1212753) protons of the morpholine ring will appear as two distinct signals, likely singlets due to the absence of adjacent protons. The protons of the butynyl group will show characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The quaternary carbons of the methyl groups will appear at a characteristic downfield shift. The carbon atoms of the morpholine ring and the butynyl side chain will have distinct chemical shifts.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
-C(CH₃)₂-~1.1-1.3~25-30s (12H)
-O-C(CH₃)₂-CH₂-N-~2.4-2.6~50-55s (4H)
-N-CH₂-CH₂-C≡CH~2.5-2.7~45-50t
-N-CH₂-CH₂-C≡CH~2.3-2.5~20-25t
-C≡CH-~80-85-
-C≡C*H~1.9-2.1~70-75t

s = singlet, t = triplet

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure.

COSY: Would show correlations between the coupled protons in the butynyl chain.

HSQC: Would correlate the proton signals with their directly attached carbon atoms.

HMBC: Would reveal long-range correlations between protons and carbons, confirming the connectivity between the butynyl group and the nitrogen atom of the morpholine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The key vibrational modes for this compound are associated with the terminal alkyne and the tetramethylmorpholine ring.

The most characteristic vibrations will be from the alkyne group:

≡C-H stretch: A sharp, strong band is expected in the IR spectrum around 3300 cm⁻¹.

C≡C stretch: A weak to medium band is anticipated in the IR spectrum around 2100 cm⁻¹. This band is often stronger in the Raman spectrum.

The vibrations of the tetramethylmorpholine ring will include:

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

C-N stretching: Typically observed in the 1000-1200 cm⁻¹ region.

C-O-C stretching: An ether linkage generally shows a strong band between 1070 and 1150 cm⁻¹.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Spectroscopy MethodIntensity
≡C-H Stretch~3300IRStrong, Sharp
C-H Stretch (Aliphatic)2850-3000IR, RamanMedium to Strong
C≡C Stretch~2100IR, RamanWeak (IR), Strong (Raman)
C-O-C Stretch1070-1150IRStrong
C-N Stretch1000-1200IRMedium

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure data for this compound is currently available, predictions can be made based on the known structures of other morpholine derivatives.

It is highly probable that the morpholine ring adopts a stable chair conformation. The four methyl groups would occupy equatorial and axial positions on the two carbons adjacent to the oxygen and nitrogen atoms. The butynyl group attached to the nitrogen atom would likely adopt an equatorial position to minimize steric hindrance.

The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces. The absence of strong hydrogen bond donors in the molecule suggests that the crystal packing will be primarily dictated by steric factors to achieve the most efficient packing arrangement. A detailed analysis would require the successful growth of a single crystal suitable for X-ray diffraction analysis.

Computational and Theoretical Studies of 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and energetics of organic molecules. nih.gov For 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine, these calculations would commence with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms.

From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy correlates with the molecule's potential to donate electrons, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap generally signifies lower reactivity and higher stability. nih.gov

Furthermore, DFT calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. This map reveals the distribution of charge, highlighting electron-rich regions (which are susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this molecule, the nitrogen atom of the morpholine (B109124) ring and the π-system of the alkyne group would be regions of significant interest. Properties such as chemical hardness, softness, and electronegativity can also be calculated from the orbital energies to further quantify reactivity. rsc.org

Table 1: Representative Electronic Properties Calculated via DFT This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the literature.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)7.7 eVRelates to chemical stability and reactivity nih.gov
Dipole Moment1.5 DMeasures the molecule's overall polarity

Molecular Dynamics Simulations of Conformational Preferences of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and conformational preferences. mdpi.com An MD simulation would track the movements of each atom in this compound over time, revealing the accessible conformations and the energetic barriers between them.

The conformational landscape of this molecule is primarily dictated by two structural features: the morpholine ring and the butynyl side chain.

Morpholine Ring Conformation: Like cyclohexane, the morpholine ring is expected to adopt a chair conformation as its most stable form to minimize steric and angle strain. utdallas.edu Studies on the parent morpholine molecule have shown that the chair conformer is indeed predominant. researchgate.net The four methyl groups at the 2- and 6-positions are sterically demanding and would strongly lock the ring into a specific chair conformation, limiting its flexibility compared to unsubstituted morpholine.

Side Chain Orientation: The butynyl group attached to the nitrogen atom has rotational freedom around the N-CH₂ and CH₂-CH₂ single bonds. MD simulations can determine the preferred spatial orientation of this chain relative to the ring, identifying the most populated rotamers. lumenlearning.com

These simulations can be performed in a vacuum to assess intrinsic properties or in a solvent to understand how the environment influences conformational equilibrium.

Prediction of Spectroscopic Parameters and Reaction Pathways using Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results. nih.gov

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies of the molecule, its theoretical infrared (IR) and Raman spectra can be generated. This allows for the assignment of specific absorption bands to the corresponding molecular motions, such as the characteristic C≡C triple bond stretch of the alkyne or the C-O and C-N stretches within the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra serve as a powerful tool for structural verification by comparing them against experimentally obtained NMR data.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. nih.gov

Beyond spectroscopy, computational chemistry can be used to model reaction pathways. For instance, the reactivity of the terminal alkyne in reactions like click chemistry, additions, or deprotonation could be investigated by calculating the transition state energies and reaction profiles, thereby providing a mechanistic understanding at the molecular level.

Analysis of Non-Covalent Interactions in Systems Containing this compound

Non-covalent interactions (NCIs) are crucial in determining how a molecule interacts with its environment, including other molecules or biological targets. tamu.eduacs.org Computational tools can identify and characterize these weak interactions.

For this compound, several types of non-covalent interactions are plausible:

Hydrogen Bonding: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor.

π-Interactions: The electron-rich triple bond of the alkyne moiety can engage in interactions with other π-systems or with appropriate functional groups.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plot analysis, and Energy Decomposition Analysis (EDA) can be employed to visualize and quantify these interactions. numberanalytics.com Such analyses are critical for understanding crystal packing, solubility, and the potential for the molecule to bind to a biological receptor. nih.govacs.org

Synthesis and Characterization of Derivatives and Analogues of 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine

Structural Modifications at the Alkyne Terminus

The terminal alkyne group of 4-but-3-ynyl-2,2,6,6-tetramethylmorpholine is a key site for structural diversification. Two of the most powerful and widely employed reactions for this purpose are the Sonogashira cross-coupling reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgacs.orgwikipedia.org This reaction is highly efficient for creating derivatives where the alkyne is coupled to various aromatic and heteroaromatic systems. For instance, the coupling of N-alkynyl heterocycles with aryl bromides can be achieved in high yields. acs.orgnih.gov While direct examples with this compound are not extensively documented, the reactivity is analogous to other terminal alkynes. The reaction would proceed by treating the morpholine (B109124) derivative with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Another significant transformation is the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org The resulting triazole ring can act as a linker to connect the morpholine moiety to other molecular fragments. nih.govacs.orgresearchgate.net The synthesis of morpholine-fused triazoles has been reported through similar click chemistry approaches, highlighting the utility of this reaction for generating complex heterocyclic systems. nih.govacs.org

Table 1: Representative Examples of Terminal Alkyne Modifications

Reaction TypeReactantsCatalyst/ReagentsProduct TypePotential YieldReference
Sonogashira CouplingTerminal Alkyne, Aryl BromidePd catalyst, Cu(I) co-catalyst, BaseAryl-substituted AlkyneHigh acs.orgnih.gov
CuAAC (Click Chemistry)Terminal Alkyne, Organic AzideCu(I) catalyst1,4-disubstituted 1,2,3-TriazoleExcellent nih.govorganic-chemistry.org

Ring System Modifications and Their Impact on Reactivity

The synthesis of substituted morpholines can be achieved through various synthetic strategies, including intramolecular cyclization of amino alcohols. researchgate.net The presence of substituents on the carbon framework of the morpholine ring can influence its conformation and, consequently, the accessibility and reactivity of the nitrogen atom and the pendant alkyne chain. For instance, the introduction of bulky substituents can further sterically hinder the nitrogen, potentially affecting its nucleophilicity and basicity. The synthesis of 2- and 3-substituted morpholine congeners has been reported, demonstrating methods to introduce functionality at specific positions. acs.orgnih.gov

Furthermore, the replacement of the ring oxygen with sulfur to form a thiomorpholine (B91149) analogue represents a significant structural modification. Thiomorpholine derivatives have been synthesized and are known to exhibit different electronic and conformational properties compared to their morpholine counterparts, which can influence their biological activity and chemical reactivity. jchemrev.com

Table 2: Impact of Morpholine Ring Modifications

ModificationSynthetic ApproachImpact on PropertiesReference
C-substitutionCyclization of substituted amino alcoholsAlters ring conformation and steric environment acs.orgnih.gov
Heteroatom exchange (O to S)Synthesis from corresponding sulfur-containing precursorsModifies electronic properties and potential for metal coordination jchemrev.com

Systematic Variations of Substituents on the Morpholine Ring

The 2,2,6,6-tetramethyl substitution pattern on the morpholine ring is a defining feature of the parent compound, providing significant steric bulk around the nitrogen atom. This steric hindrance is analogous to that found in 2,2,6,6-tetramethylpiperidine (B32323) derivatives, which are well-known for their use as hindered bases and radical scavengers. researchgate.net

Systematic variation of these methyl groups would likely have a substantial impact on the molecule's properties. Replacing the methyl groups with smaller substituents, such as hydrogen atoms, would reduce the steric hindrance around the nitrogen, thereby increasing its nucleophilicity and basicity. Conversely, introducing larger alkyl groups would further enhance the steric shielding.

While extensive research on the systematic variation of these specific substituents on this particular morpholine alkyne is not widely published, the principles of steric effects in heterocyclic chemistry are well-established. A decrease in steric bulk would likely facilitate reactions involving the nitrogen atom, such as N-alkylation or quaternization. Conversely, increased steric bulk could be used to further insulate the nitrogen from unwanted side reactions, thereby enhancing the selectivity of reactions at the alkyne terminus. The synthesis of various substituted morpholines has been explored, and these methodologies could potentially be adapted to create analogues with different substitution patterns at the 2, 2, 6, and 6 positions. researchgate.netnih.gov

Table 3: Predicted Impact of Substituent Variation at the 2,2,6,6-Positions

Substituent VariationPredicted Effect on Nitrogen ReactivityRationale
H for CH₃Increased nucleophilicity and basicityReduced steric hindrance
Larger Alkyl Groups for CH₃Decreased nucleophilicity and basicityIncreased steric hindrance

Emerging Research Directions for 4 but 3 Ynyl 2,2,6,6 Tetramethylmorpholine

Integration into Supramolecular Assemblies

The design and construction of complex, functional supramolecular assemblies rely on specific and directional non-covalent interactions. The 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine molecule possesses distinct features that make it a compelling candidate for inclusion in such systems. The terminal alkyne group can act as a hydrogen bond donor and acceptor, and it can also participate in halogen bonding. Furthermore, the nitrogen atom of the morpholine (B109124) ring can serve as a hydrogen bond acceptor.

The alkyne functionality is also capable of coordinating with metal ions, opening up possibilities for the creation of metallosupramolecular architectures. The directionality of the butynyl group could be exploited to control the geometry of these assemblies, leading to the formation of discrete molecular cages or extended polymeric networks. The bulky tetramethyl groups on the morpholine ring would likely play a crucial role in dictating the packing of these assemblies in the solid state and their solution-phase behavior.

Potential InteractionFunctional GroupRole in Supramolecular Assembly
Hydrogen BondingTerminal Alkyne (C-H)Donor
Hydrogen BondingTerminal Alkyne (π-system)Acceptor
Hydrogen BondingMorpholine NitrogenAcceptor
Halogen BondingTerminal Alkyne (π-system)Acceptor
Metal CoordinationTerminal AlkyneLigand
Metal CoordinationMorpholine NitrogenLigand

Potential in Catalytic Systems (e.g., as a Ligand Precursor)

The development of novel ligands is a cornerstone of modern catalysis. This compound presents an intriguing scaffold for the synthesis of new ligand systems. The nitrogen atom within the morpholine ring can act as a coordinating atom for a variety of transition metals. The steric bulk provided by the four methyl groups is a well-established design element in ligand chemistry, often used to create a specific coordination environment around a metal center, which can influence both the activity and selectivity of a catalyst.

Moreover, the terminal alkyne group is a versatile chemical handle that can be readily transformed into a wide array of other functional groups. For example, it can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach other coordinating moieties, leading to the formation of bidentate or polydentate ligands. The alkyne itself can also be directly involved in catalytic cycles or be used to tether the ligand to a solid support for applications in heterogeneous catalysis.

FeaturePotential Catalytic Application
Morpholine NitrogenMetal coordination site
Steric Bulk (Tetramethyl groups)Control of catalyst activity and selectivity
Terminal AlkynePrecursor for multidentate ligand synthesis
Terminal AlkyneAnchor for catalyst immobilization

Advanced Materials Science Applications (e.g., Polymer Chemistry)

In the realm of materials science, particularly polymer chemistry, the introduction of specific functional groups is key to tailoring material properties. The terminal alkyne of this compound makes it a valuable monomer or functionalizing agent. Terminal alkynes are known to undergo polymerization to form polyacetylenes, a class of conjugated polymers with interesting electronic and optical properties.

Furthermore, the alkyne group is an ideal substrate for post-polymerization modification reactions. For instance, a polymer backbone containing pendant this compound units could be readily functionalized using click chemistry. This would allow for the precise introduction of a wide range of chemical functionalities, enabling the fine-tuning of material properties such as solubility, thermal stability, and responsiveness to external stimuli. The presence of the bulky and relatively rigid tetramethylmorpholine unit within a polymer chain would also be expected to influence the polymer's morphology and bulk properties.

Application AreaRole of this compound
Polymer SynthesisMonomer for polyacetylene production
Polymer ModificationFunctional side-chain for post-polymerization functionalization via click chemistry
Material PropertiesBulky side group to influence polymer morphology and physical properties

Conclusion

Summary of Key Research Findings and Methodologies

Research into 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine is still in a nascent stage, with a notable absence of dedicated studies on its specific properties and applications. However, a cohesive understanding can be constructed by examining the synthesis and characteristics of its structural components and related molecules.

Synthesis and Structure: The most probable synthetic route to this compound is the N-alkylation of 2,2,6,6-tetramethylmorpholine (B2722590) with a suitable butynylating agent, such as 4-halo-1-butyne. This method is a standard and effective way to form N-alkynyl derivatives of secondary amines. The molecular structure combines a sterically hindered morpholine (B109124) ring with a terminal alkyne functional group, which dictates its chemical behavior.

Physicochemical and Spectroscopic Properties: Based on computational data for the analogous 2,2,6,6-tetramethyl-4-pent-4-ynylmorpholine, the predicted molecular weight is approximately 209.33 g/mol . nih.gov Spectroscopic characterization would be crucial for the definitive identification of the compound. It is anticipated that the 1H and 13C NMR spectra would show characteristic signals for the tetramethylmorpholine core and the butynyl side chain. nih.govresearchgate.net For instance, the protons and carbons of the morpholine ring would likely appear in distinct regions of the spectra, while the terminal alkyne would present unique chemical shifts.

Reactivity and Potential Applications: The reactivity of this compound is expected to be centered around the terminal alkyne group. This functional group can participate in a variety of chemical transformations, including "click" chemistry reactions like copper-catalyzed azide-alkyne cycloadditions, Sonogashira couplings, and other addition reactions. nih.gov

The sterically hindered amine core of the molecule is structurally similar to that of Hindered Amine Light Stabilizers (HALS), which are widely used as polymer additives to prevent photodegradation. nih.govlongchangchemical.comresearchgate.net This suggests a potential application for this compound or its derivatives in materials science. Furthermore, the broader class of morpholine derivatives has been extensively investigated for a wide range of biological activities, including anticancer and antimicrobial properties, indicating that this compound could also be a candidate for medicinal chemistry research. researchgate.net

Future Perspectives and Unexplored Research Avenues for this compound

The unique combination of a sterically hindered amine and a reactive alkyne group in this compound opens up numerous avenues for future research.

Advanced Material Development: A significant area for future investigation is the incorporation of this molecule into polymeric materials. Its alkyne functionality allows it to be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials could potentially exhibit enhanced stability against UV degradation due to the presence of the hindered amine moiety. Research could focus on synthesizing and characterizing these new materials, evaluating their mechanical, thermal, and photostabilizing properties.

Medicinal Chemistry and Drug Discovery: The morpholine scaffold is a well-established pharmacophore in drug discovery. researchgate.net Future research could involve the synthesis of a library of derivatives based on this compound, utilizing the reactivity of the alkyne group to introduce a variety of substituents via click chemistry. These new compounds could then be screened for a range of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.

Organic Synthesis and Catalysis: The compound itself could serve as a valuable building block in organic synthesis. The dual functionality of the morpholine ring and the alkyne group could be exploited in the construction of more complex molecules. Additionally, the synthesis and investigation of metal complexes of this compound could lead to the development of new catalysts for organic transformations.

Data Tables

Table 1: Predicted Physicochemical Properties of 2,2,6,6-Tetramethyl-4-pent-4-ynylmorpholine (Analogue)

PropertyValueSource
Molecular FormulaC13H23NOPubChem
Molecular Weight209.33 g/mol PubChem
XLogP32.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Note: Data is for the closely related compound 2,2,6,6-tetramethyl-4-pent-4-ynylmorpholine as specific experimental data for this compound is not available.

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